N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide
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Overview
Description
N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide is a synthetic organic compound that features a triazolopyridine moiety linked to an indole structure via a propyl chain. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazolopyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Linking the Propyl Chain: The triazolopyridine can be functionalized with a propyl chain using alkylation reactions.
Indole Synthesis: The indole structure can be synthesized separately and then linked to the propyl chain through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could be used to modify the triazolopyridine ring.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nitrating agents, etc.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogens or nitro groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Medicinal chemistry applications might include the investigation of its potential as a therapeutic agent, particularly in areas such as oncology, neurology, or infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with triazolopyridine and indole moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-indol-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide
- N-(3-(pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide
Uniqueness
The presence of the triazolopyridine moiety distinguishes this compound from others, potentially offering unique biological activities and chemical properties.
Properties
Molecular Formula |
C23H27N5O |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(1-propan-2-ylindol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide |
InChI |
InChI=1S/C23H27N5O/c1-17(2)28-16-18(19-8-3-4-9-20(19)28)12-13-23(29)24-14-7-11-22-26-25-21-10-5-6-15-27(21)22/h3-6,8-10,15-17H,7,11-14H2,1-2H3,(H,24,29) |
InChI Key |
FZXCQGYVZPYCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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